An In-depth Technical Guide to 2-Methyl-3-Methoxyaniline Hydrochloride
An In-depth Technical Guide to 2-Methyl-3-Methoxyaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Methyl-3-Methoxyaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, reactivity, and stability. Furthermore, it outlines established protocols for its analytical characterization and discusses critical safety and handling procedures. The aim is to equip scientific professionals with the necessary, in-depth knowledge to effectively and safely utilize this compound in a laboratory and development setting.
Chemical Identity and Structure
2-Methyl-3-Methoxyaniline hydrochloride is a substituted aniline derivative, presented as a hydrochloride salt to enhance its stability and solubility in polar solvents. Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. The specific arrangement of the methyl and methoxy groups on the benzene ring imparts distinct chemical properties that influence its reactivity and potential applications.
Systematic Identifiers:
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IUPAC Name: 3-Methoxy-2-methylaniline hydrochloride
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CAS Number: 857195-15-4[1]
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Molecular Formula: C₈H₁₁NO · HCl or C₈H₁₂ClNO[2]
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Synonyms: 3-Methoxy-2-methylaniline HCl, Benzenamine, 3-methoxy-2-methyl-, hydrochloride (1:1)[2]
Structural Representation:
The core structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a methoxy group (-OCH₃) at positions 1, 2, and 3, respectively. The hydrochloride form exists as the ammonium chloride salt, where the amino group is protonated (-NH₃⁺Cl⁻).
Molecular Weight: 173.64 g/mol [2]
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The hydrochloride salt form generally results in a crystalline solid with a higher melting point and greater water solubility compared to its free base form.
| Property | Value | Source |
| Molecular Weight | 173.64 g/mol | [2] |
| Appearance | Off-white to light-colored solid | [3] (Analogy) |
| Melting Point | Data not available in searched results. Typically a high-melting solid. | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] (Analogy) |
| Storage Temperature | Recommended: 2-8°C, protect from light.[5] Inert atmosphere, Room Temperature.[6] | [5][6] |
Note: Some properties are inferred by analogy to similar substituted aniline hydrochlorides due to a lack of specific data for this exact compound in the search results.
Reactivity and Stability
Reactivity: The reactivity of 2-Methyl-3-Methoxyaniline is governed by the electron-donating nature of the amino, methyl, and methoxy substituents. These groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. The amino group is the strongest activator and directs incoming electrophiles to the ortho and para positions (primarily positions 4 and 6).
The primary amine also functions as a nucleophile and can participate in a wide range of reactions, including diazotization, acylation, and alkylation, making it a versatile intermediate in multi-step syntheses.
Stability: Aniline derivatives can be sensitive to air and light, leading to oxidation and discoloration over time. The hydrochloride salt form significantly improves the stability of the amine group against oxidative degradation.[7] For long-term storage, it is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight.[5]
Synthesis and Application
Synthesis: Substituted anilines like 2-Methyl-3-Methoxyaniline are typically synthesized through the reduction of a corresponding nitroaromatic compound.[8] A plausible synthetic route would involve the nitration of 2-methylanisole, followed by the catalytic hydrogenation of the resulting nitro-intermediate (e.g., 2-methyl-3-nitroanisole) to yield the target aniline. The final step would be the treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: Plausible synthetic route for 2-Methyl-3-Methoxyaniline HCl.
Applications: This compound serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for creating more complex molecules, particularly in the fields of:
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Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs). The aniline moiety is a common feature in many drug classes.[8]
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Agrochemicals: Used in the development of new pesticides and herbicides.
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Materials Science: Incorporated into the synthesis of specialty polymers and dyes.
Safety and Handling
As with most substituted anilines, 2-Methyl-3-Methoxyaniline hydrochloride should be handled with care, assuming it possesses potential toxicity.[4]
Hazard Identification:
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]
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Irritation: Causes skin irritation and serious eye irritation.[4][5]
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Respiratory: May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.
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Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing or lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if dust formation is likely.[5]
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, well-ventilated place with the container tightly sealed.[5]
-
Keep away from sources of ignition and direct sunlight.[5]
Analytical Methodology: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates like 2-Methyl-3-Methoxyaniline hydrochloride. A reverse-phase HPLC (RP-HPLC) method is typically employed.
Principle: The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt ensures good solubility in aqueous mobile phases.
Experimental Protocol:
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Standard and Sample Preparation:
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Accurately weigh approximately 10 mg of 2-Methyl-3-Methoxyaniline hydrochloride reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm (based on analogous compounds).[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard solution and then the sample solution.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation for moderately polar aromatic amines.[10][11] The phosphoric acid in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the stationary phase.[10] The gradient elution is necessary to separate earlier-eluting polar impurities from the main analyte and any later-eluting nonpolar impurities. System suitability criteria confirm that the chromatographic system is performing adequately before sample data is accepted, ensuring the trustworthiness of the results.
Caption: Standard workflow for HPLC purity analysis.
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2-Methyl-3-methoxyaniline hydrochloride . LookChem. [Link]
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2-Methoxy-3-methylaniline . PubChem, National Institutes of Health. [Link]
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Synthesis of (a) 2-Cyano-3-methoxy-aniline . PrepChem.com. [Link]
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China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4 . Chinachemnet. [Link]
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m-Anisidine . Wikipedia. [Link]
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2-Methyl-4-methoxyaniline . PubChem, National Institutes of Health. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]
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3-Methoxyaniline . SIELC Technologies. [Link]
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Cas 92028-21-2,3-Phenyl-4-methoxyaniline hydrochloride . lookchem. [Link]
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